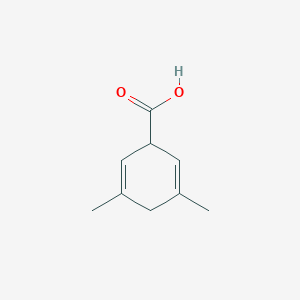

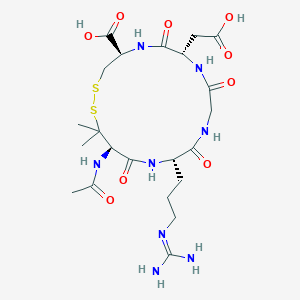

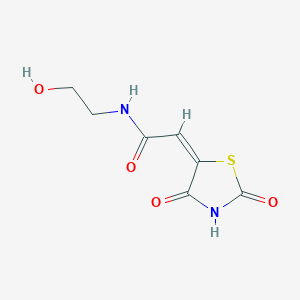

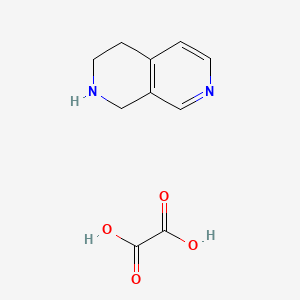

![molecular formula C10H13N5O4 B13816584 Adenosine,[8-14C]](/img/structure/B13816584.png)

Adenosine,[8-14C]

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Adenosine,[8-14C] is a radiolabeled form of adenosine, where the carbon-8 position of the adenine moiety is labeled with the radioactive isotope carbon-14. Adenosine itself is a nucleoside composed of adenine attached to a ribose sugar molecule. It plays a crucial role in various biochemical processes, including energy transfer as adenosine triphosphate (ATP) and signal transduction as cyclic adenosine monophosphate (cAMP). The radiolabeled version, Adenosine,[8-14C], is primarily used in scientific research to trace and study metabolic pathways and biochemical reactions involving adenosine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Adenosine,[8-14C] typically involves the incorporation of carbon-14 into the adenine ring. This can be achieved through various synthetic routes, one of which includes the reaction of [8-14C]adenine with ribose-1-phosphate in the presence of a phosphorylase enzyme. The reaction conditions often require a controlled environment to ensure the stability of the radioactive isotope and the integrity of the nucleoside structure.

Industrial Production Methods

Industrial production of Adenosine,[8-14C] involves large-scale synthesis using automated systems to handle radioactive materials safely. The process includes the synthesis of [8-14C]adenine, followed by its enzymatic or chemical coupling with ribose. The final product is purified using chromatographic techniques to ensure high purity and specific activity.

Análisis De Reacciones Químicas

Types of Reactions

Adenosine,[8-14C] undergoes various chemical reactions, including:

Phosphorylation: Conversion to adenosine monophosphate (AMP), adenosine diphosphate (ADP), and ATP.

Deamination: Conversion to inosine by adenosine deaminase.

Glycosidic Bond Cleavage: Hydrolysis to adenine and ribose.

Common Reagents and Conditions

Phosphorylation: Catalyzed by kinases in the presence of ATP.

Deamination: Catalyzed by adenosine deaminase under physiological conditions.

Glycosidic Bond Cleavage: Acidic or enzymatic hydrolysis.

Major Products Formed

AMP, ADP, ATP: Through phosphorylation.

Inosine: Through deamination.

Adenine and Ribose: Through glycosidic bond cleavage.

Aplicaciones Científicas De Investigación

Adenosine,[8-14C] is widely used in scientific research due to its radioactive labeling, which allows for the tracing and quantification of adenosine in various biochemical pathways. Some key applications include:

Metabolic Studies: Tracing the metabolism of adenosine in cells and tissues.

Enzyme Kinetics: Studying the activity of enzymes like adenosine deaminase and kinases.

Signal Transduction: Investigating the role of adenosine in signaling pathways involving cAMP.

Pharmacological Research: Evaluating the effects of drugs on adenosine metabolism and signaling.

Mecanismo De Acción

Adenosine exerts its effects by binding to specific adenosine receptors (A1, A2A, A2B, and A3) on the cell surface. This binding triggers various intracellular signaling pathways, including the activation or inhibition of adenylate cyclase, leading to changes in cAMP levels. Adenosine also influences ion channels, such as potassium and calcium channels, affecting cellular excitability and neurotransmitter release.

Comparación Con Compuestos Similares

Similar Compounds

Inosine: A nucleoside formed by the deamination of adenosine.

Guanosine: A nucleoside similar to adenosine but with guanine instead of adenine.

Xanthosine: A nucleoside formed by the oxidation of guanosine.

Uniqueness of Adenosine,[8-14C]

Adenosine,[8-14C] is unique due to its radioactive labeling, which allows for precise tracing and quantification in biochemical studies. This makes it an invaluable tool for studying adenosine metabolism and its role in various physiological and pathological processes.

Propiedades

Fórmula molecular |

C10H13N5O4 |

|---|---|

Peso molecular |

269.23 g/mol |

Nombre IUPAC |

(2R,3R,4S,5R)-2-(6-aminopurin-9-yl)-5-(hydroxymethyl)oxolane-3,4-diol |

InChI |

InChI=1S/C10H13N5O4/c11-8-5-9(13-2-12-8)15(3-14-5)10-7(18)6(17)4(1-16)19-10/h2-4,6-7,10,16-18H,1H2,(H2,11,12,13)/t4-,6-,7-,10-/m1/s1/i3+2 |

Clave InChI |

OIRDTQYFTABQOQ-USSWDBROSA-N |

SMILES isomérico |

C1=NC(=C2C(=N1)N([14CH]=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O)N |

SMILES canónico |

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)CO)O)O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.